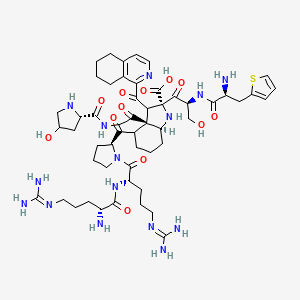
Hoquizil hydrochloride
Overview
Description
Hoquizil hydrochloride is a novel bronchodilator with oral activity, primarily used in research settings. It is known for its ability to relax bronchial muscles, making it a potential candidate for treating respiratory conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hoquizil hydrochloride involves the esterification of 4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carboxylic acid with 2-hydroxy-2-methylpropyl alcohol. The reaction is typically carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy groups on the quinazoline ring.
Reduction: The compound is relatively stable under reducing conditions, but the quinazoline ring can be reduced under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Hoquizil hydrochloride has several applications in scientific research:
Chemistry: Used as a model compound for studying esterification and substitution reactions.
Biology: Investigated for its potential effects on bronchial muscle relaxation and respiratory function.
Medicine: Explored as a potential therapeutic agent for respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).
Industry: Utilized in the development of new bronchodilator drugs and formulations.
Mechanism of Action
Hoquizil hydrochloride exerts its effects by targeting the bronchial smooth muscles. It acts as a bronchodilator by inhibiting the contraction of these muscles, likely through the modulation of calcium ion channels and cyclic adenosine monophosphate (cAMP) pathways. This leads to the relaxation of bronchial muscles and improved airflow .
Comparison with Similar Compounds
Salbutamol: Another bronchodilator used for treating asthma and COPD.
Theophylline: A bronchodilator with a different mechanism of action, often used in combination with other drugs.
Ipratropium bromide: An anticholinergic bronchodilator used for respiratory conditions.
Uniqueness of Hoquizil Hydrochloride: this compound is unique due to its specific chemical structure, which allows for oral activity and a distinct mechanism of action compared to other bronchodilators. Its potential for fewer side effects and targeted action makes it a promising candidate for further research and development .
Properties
CAS No. |
23256-28-2 |
|---|---|
Molecular Formula |
C19H27ClN4O5 |
Molecular Weight |
426.9 g/mol |
IUPAC Name |
(2-hydroxy-2-methylpropyl) 4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C19H26N4O5.ClH/c1-19(2,25)11-28-18(24)23-7-5-22(6-8-23)17-13-9-15(26-3)16(27-4)10-14(13)20-12-21-17;/h9-10,12,25H,5-8,11H2,1-4H3;1H |
InChI Key |
UGBDUZVYTXIXHU-UHFFFAOYSA-N |
SMILES |
CC(C)(COC(=O)N1CCN(CC1)C2=NC=NC3=CC(=C(C=C32)OC)OC)O.Cl |
Canonical SMILES |
CC(C)(COC(=O)N1CCN(CC1)C2=NC=NC3=CC(=C(C=C32)OC)OC)O.Cl |
Appearance |
Solid powder |
Key on ui other cas no. |
23256-28-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Hoquizil hydrochloride; Hoquizil HCl; CP-14,185-1; CP-14185-1. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-benzothiophen-2-yl)-4-[(2-chloro-6-fluorophenyl)methyl]piperazine-1-carboxamide](/img/structure/B1673322.png)







![sodium;[6-[[(2S,5R,6S,9S,13S)-6-(5,5-dimethyloxolan-2-yl)-5,10-dihydroxy-2,6,13,17,17-pentamethyl-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-16-yl]oxy]-4-hydroxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] sulfate](/img/structure/B1673335.png)





